molecular formula C7H10O3 B2545649 1-Methyl-3-oxocyclopentane-1-carboxylic acid CAS No. 85729-35-7

1-Methyl-3-oxocyclopentane-1-carboxylic acid

Cat. No.: B2545649
CAS No.: 85729-35-7
M. Wt: 142.154
InChI Key: DSYSJIYHGXBBFE-UHFFFAOYSA-N
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Description

Historical Context of Cyclopentanecarboxylic Acid Derivatives

Cyclopentanecarboxylic acid derivatives have played a pivotal role in organic chemistry since the early 20th century. The parent compound, cyclopentanecarboxylic acid (C$$6$$H$${10}$$O$$_2$$), was first synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone, yielding methyl cyclopentanecarboxylate, which was subsequently hydrolyzed to the free acid. This method established a foundation for synthesizing structurally complex derivatives, including ketocarboxylic acids.

The discovery of cyclopentane-1,3-dione as a bio-isostere for carboxylic acids marked a significant advancement in medicinal chemistry. For example, studies demonstrated that cyclopentane-1,3-dione derivatives could mimic the hydrogen-bonding geometry and acidity (pK$$a$$ ~4.5–5.0) of carboxylic acids while improving metabolic stability. This innovation led to the development of thromboxane A$$2$$ receptor antagonists with nanomolar potency, such as compound 41 (IC$$_{50}$$ = 0.054 μM).

Patent literature further expanded the scope of cyclopentanecarboxylic acid derivatives. WO2009135590A1 disclosed acylamino-substituted fused cyclopentanecarboxylic acids with therapeutic applications, highlighting their versatility in drug design. Similarly, WO2005108341A1 detailed methods for synthesizing 3-oxocyclopentane-1-carboxylic acid esters, which serve as intermediates for xanthine-based adenosine antagonists. These advances underscored the structural adaptability of the cyclopentane scaffold.

Table 1: Key Historical Milestones in Cyclopentanecarboxylic Acid Research

Year Development Source
1972 Favorskii rearrangement applied to cyclopentanecarboxylate synthesis
2011 Cyclopentane-1,3-dione validated as carboxylic acid bio-isostere
2025 Cyclopentane carboxylic acids identified as Na$$_V$$1.7 inhibitors

Significance of Functional Group Substitution in Cyclic Ketocarboxylic Acids

Functional group substitution in cyclic ketocarboxylic acids, such as 1-methyl-3-oxocyclopentane-1-carboxylic acid, enables fine-tuning of physicochemical and pharmacological properties. The ketone group at C3 and the carboxylic acid at C1 create a polarized electronic environment, facilitating nucleophilic attacks at the carbonyl carbons. This reactivity is exploited in synthetic pathways, such as the palladium-catalyzed hydrocarboxylation of cyclopentene to yield cyclopentanecarboxylic acid.

Substitution patterns profoundly influence bioactivity. For instance, replacing the carboxylic acid in thromboxane receptor antagonist 12 with a cyclopentane-1,2-dione moiety (compound 9 ) retained potency (IC$${50}$$ = 0.054 μM) while reducing metabolic liability. Similarly, substituting adamantane with a 2,6-dichlorobenzyl-piperidine group in Na$$V$$1.7 inhibitor 31 enhanced pharmacokinetic stability.

Table 2: Impact of Functional Group Substitution on Bioactivity

Compound Modification IC$$_{50}$$ (μM) Target
12 Carboxylic acid 0.190 TP receptor
9 Cyclopentane-1,2-dione 0.054 TP receptor
31 Cyclopentane carboxylic acid 0.0026 Na$$_V$$1.7

The stereoelectronic effects of substituents also modulate acidity and tautomerism. Cyclopentane-1,2-dione exhibits a pK$$_a$$ of ~8.5–9.0, enabling enol-ketone tautomerism that mimics carboxylate resonance stabilization. This property is critical for maintaining target engagement in physiological pH conditions.

Properties

IUPAC Name

1-methyl-3-oxocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(6(9)10)3-2-5(8)4-7/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYSJIYHGXBBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Cyclopentanone is alkylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding 1-methylcyclopentanone. This intermediate is critical for subsequent oxidation steps.

Oxidation to Carboxylic Acid

The 1-methylcyclopentanone undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). For example, heating 1-methylcyclopentanone with KMnO₄ in acidic aqueous conditions introduces the carboxylic acid group at the 1-position. However, regioselectivity challenges arise due to competing oxidation at the 3-position, necessitating careful temperature control (60–80°C) and stoichiometric adjustments.

Reaction Scheme:

  • Alkylation:
    $$ \text{Cyclopentanone} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{1-Methylcyclopentanone} $$
  • Oxidation:
    $$ \text{1-Methylcyclopentanone} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{1-Methyl-3-oxocyclopentane-1-carboxylic acid} $$

This method achieves moderate yields (45–60%) but requires rigorous purification to separate over-oxidized byproducts.

Cyclization of Malonate Esters

A patent describing the synthesis of 3-oxo-1-cyclobutane-carboxylic acid provides a template for adapting malonate ester cyclization to the cyclopentane system.

Intermediate Formation

1,3-Dichloroacetone reacts with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form 2,2-dichloromethyl-1,3-dioxolane. This intermediate undergoes cyclization with diethyl malonate in the presence of a base, producing a bicyclic malonate ester.

Hydrolysis to Carboxylic Acid

The malonate ester is hydrolyzed under strong acidic conditions (20–25% HCl) at 100°C for 45–55 hours. This step cleaves the ester groups and the dioxolane ring, yielding this compound after extraction and crystallization.

Reaction Scheme:

  • Dioxolane Formation:
    $$ \text{1,3-Dichloroacetone} + \text{Ethylene glycol} \xrightarrow{\text{H}^+} \text{2,2-Dichloromethyl-1,3-dioxolane} $$
  • Cyclization:
    $$ \text{2,2-Dichloromethyl-1,3-dioxolane} + \text{Diethyl malonate} \xrightarrow{\text{Base}} \text{Bicyclic malonate ester} $$
  • Hydrolysis:
    $$ \text{Bicyclic malonate ester} \xrightarrow{\text{HCl}} \text{this compound} $$

This route offers higher regioselectivity (yields ~73%) but involves multi-step purification and hazardous reagents.

Favorskii Rearrangement

The Favorskii rearrangement, employed for synthesizing cyclopentanecarboxylic acids, can be adapted to introduce both methyl and ketone groups.

Substrate Preparation

2-Chlorocyclohexanone serves as the starting material. Treatment with a methoxide base (e.g., NaOMe) induces ring contraction, forming methyl 1-methyl-3-oxocyclopentane-1-carboxylate.

Ester Hydrolysis

The ester is hydrolyzed using aqueous NaOH or HCl, yielding the target carboxylic acid. This method benefits from high stereochemical control but requires anhydrous conditions and specialized substrates.

Reaction Scheme:

  • Favorskii Rearrangement:
    $$ \text{2-Chlorocyclohexanone} \xrightarrow{\text{NaOMe}} \text{Methyl 1-methyl-3-oxocyclopentane-1-carboxylate} $$
  • Hydrolysis:
    $$ \text{Methyl ester} \xrightarrow{\text{HCl}} \text{this compound} $$

Reported yields range from 50–65%, with scalability limited by the availability of 2-chlorocyclohexanone.

Hydrocarboxylation of Substituted Cyclopentenes

A method inspired by cyclopentanecarboxylic acid synthesis involves palladium-catalyzed hydrocarboxylation of 1-methylcyclopentene.

Reaction Conditions

1-Methylcyclopentene reacts with carbon monoxide (CO) and water in the presence of PdCl₂ and CuCl₂ as catalysts. The reaction proceeds at 80–100°C under 50–100 atm pressure, directly forming the carboxylic acid.

Reaction Scheme:
$$ \text{1-Methylcyclopentene} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd/Cu}} \text{this compound} $$

This one-pot method offers simplicity but requires high-pressure equipment and precise catalyst ratios (yields: 55–70%).

Comparative Analysis of Methods

Method Starting Materials Steps Yield Advantages Disadvantages
Alkylation-Oxidation Cyclopentanone, CH₃I 2 45–60% Simple reagents Over-oxidation byproducts
Malonate Cyclization 1,3-Dichloroacetone, Malonate 3 ~73% High regioselectivity Multi-step purification
Favorskii Rearrangement 2-Chlorocyclohexanone 2 50–65% Stereochemical control Limited substrate availability
Hydrocarboxylation 1-Methylcyclopentene, CO 1 55–70% One-pot synthesis High-pressure requirements

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

1-Methyl-3-oxocyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Organic Synthesis: As a building block for creating more intricate structures.
  • Reagent in Reactions: Participates in various chemical reactions, including Michael additions and nucleophilic substitutions.

Biology

In biological research, this compound is used to study:

  • Enzyme-Catalyzed Reactions: It aids in understanding metabolic pathways.
  • Structure-Activity Relationships (SAR): Modifications of this compound have shown potential in enhancing biological activity against cancer cell lines.

Medicine

The compound is investigated for its therapeutic properties:

  • Anticancer Activity: Studies show that derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential for drug development.

Industry

In industrial applications, this compound is employed in:

  • Production of Fine Chemicals: Used as a precursor in synthesizing agrochemicals and fragrances.

Case Study 1: Antiproliferative Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that specific modifications at the C4 position of the molecule significantly influenced its biological activity. For instance, a derivative exhibited an IC50 value of 6.6 μM against leukemic HL60 cells, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme-Catalyzed Reactions

Research involving this compound has demonstrated its utility in studying enzyme kinetics and metabolic pathways. By utilizing it as a substrate in enzyme assays, researchers have gained insights into the mechanisms of action for various enzymes involved in metabolic processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The keto group in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Discrepancies exist in the evidence. lists conflicting under the heading "C12H19NO4," it cites a molecular weight of 241.29, while another entry for "C8H6O3S" (likely a typographical error) lists a molecular weight of 182.20 . A more plausible formula is C7H10O3 (derived by adding a methyl group to the cyclopentane backbone of 3-oxocyclopentane-1-carboxylic acid, C6H8O3 ).
  • Functional Groups : Carboxylic acid (-COOH), ketone (C=O), and methyl (-CH3).
  • Applications: Potential use in drug development due to its structural similarity to bioactive cyclopentane derivatives (e.g., amino acid analogs) .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-methyl-3-oxocyclopentane-1-carboxylic acid:

3-Oxocyclopentane-1-carboxylic Acid

  • Molecular Formula : C6H8O3
  • Key Differences : Lacks the methyl group at the 1-position.
  • Properties :
    • Higher polarity due to the absence of the hydrophobic methyl group.
    • Lower molecular weight (156.12 g/mol vs. hypothetical 158.15 g/mol for the methylated derivative).
  • Applications : Used as a precursor for synthesizing cyclopentane-based pharmaceuticals .

3-Oxocyclopent-1-enecarboxylic Acid

  • Molecular Formula : C6H6O3
  • Key Differences : Contains a cyclopentene ring (unsaturated) instead of cyclopentane.
  • Properties :
    • Increased reactivity due to the conjugated double bond and ketone group.
    • Lower thermal stability compared to saturated analogs.
  • Applications : Intermediate in synthesizing heterocyclic compounds .

Methyl 3-Oxocyclopentanecarboxylate

  • Molecular Formula : C7H10O3
  • Key Differences : Carboxylic acid is esterified (-COOCH3).
  • Properties :
    • Reduced acidity compared to the carboxylic acid form.
    • Enhanced volatility (boiling point ~200°C estimated).
  • Applications : Used in flavor and fragrance industries due to ester functionality .

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

  • Molecular Formula : C12H12O4
  • Key Differences : Cyclobutane ring instead of cyclopentane; aromatic methoxyphenyl substituent.
  • Properties :
    • Higher molecular weight (220.22 g/mol) and increased steric hindrance.
    • UV absorption due to the aromatic ring.
  • Applications : Investigated for pharmaceutical applications (99.78% purity in research batches) .

cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid

  • Molecular Formula : C15H15F3O3
  • Key Differences : Contains a trifluoromethylphenyl group and extended side chain.
  • Properties: Enhanced lipophilicity due to the CF3 group. Potential bioactivity in targeting hydrophobic enzyme pockets .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C7H10O3* 158.15* Not Available Carboxylic acid, ketone, methyl
3-Oxocyclopentane-1-carboxylic acid C6H8O3 156.12 98-78-2 Carboxylic acid, ketone
3-Oxocyclopent-1-enecarboxylic acid C6H6O3 126.11 108384-36-7 Carboxylic acid, ketone, alkene
Methyl 3-oxocyclopentanecarboxylate C7H10O3 158.15 32811-75-9 Ester, ketone

*Hypothetical values based on structural analysis.

Research Findings and Implications

  • Reactivity : The methyl group in this compound may sterically hinder nucleophilic attacks at the 1-position, unlike its unmethylated counterpart .
  • Biomedical Potential: Cyclopentane derivatives with oxo and carboxylic acid groups show promise as enzyme inhibitors or amino acid analogs (e.g., cycloleucine derivatives) .
  • Synthetic Utility : Esterified variants (e.g., methyl esters) are preferred for reactions requiring reduced acidity .

Biological Activity

1-Methyl-3-oxocyclopentane-1-carboxylic acid (CAS: 85729-35-7) is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.16 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1(C(=O)O)CCC(=O)C1

These properties indicate that the compound contains both a carboxylic acid and a ketone functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, often starting from simpler cyclopentane derivatives. Various methods have been reported in the literature, including:

  • Oxidation Reactions : The compound can be synthesized through oxidation of appropriate precursors using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain pathogens. A study conducted on various carboxylic acids demonstrated that derivatives of cyclopentane compounds showed significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar cyclopentane derivatives can act as competitive inhibitors for enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antifungal Activity : A recent investigation evaluated the antifungal properties of various cyclopentane derivatives, including this compound. Results indicated that this compound exhibited moderate antifungal activity against Candida species, making it a candidate for further development in antifungal therapies .
  • Research on Metabolic Pathways : Another study focused on the metabolic pathways involving this compound, revealing its role as an intermediate in the biosynthesis of other biologically active molecules. This positions it as an important building block in pharmaceutical chemistry .

Comparison with Similar Compounds

A comparison with related compounds can provide insights into the unique biological activities of this compound:

Compound NameStructureBiological Activity
Methyl 3-Oxocyclopentane-1-carboxylateStructureModerate antibacterial activity
Cyclopentanecarboxylic AcidStructureLow antifungal activity
3-Oxocyclobutanecarboxylic AcidStructureSignificant enzyme inhibition

This table illustrates that while there are similarities among these compounds, this compound may possess unique properties due to its specific structure.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-oxocyclopentane-1-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclization reactions using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates cyclization of 3-hydroxy acids or ketone precursors. A practical approach involves starting with substituted cycloalkanones and introducing the carboxylic acid group via carboxylation or oxidation. Key intermediates, such as methyl esters (e.g., (S)-3-oxo-cyclopentanecarboxylic acid methyl ester), are often used to preserve stereochemistry during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Determine purity (≥95% recommended for research use) using reverse-phase C18 columns with UV detection at 210–220 nm. Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to optimize retention .
  • NMR : Confirm structure via ¹H and ¹³C NMR. Key signals include the cyclopentane ring protons (δ 1.5–2.5 ppm), the carbonyl group (δ ~170–210 ppm in ¹³C), and methyl groups (δ ~1.0–1.5 ppm). Compare with reference spectra from analogs like 2-methyl-3-oxocyclopentane-1-carboxylic acid .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z 158.1 for [M+H]⁺) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Management : In case of skin contact, rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention. Store at room temperature in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in cyclization reactions?

Methodological Answer: Contradictions often arise from catalyst efficiency or reaction conditions. For example, BF₃·Et₂O may yield 60–70% product in anhydrous conditions, but trace moisture can reduce efficiency. Systematic optimization includes:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (0–50°C), and solvent polarity.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
  • Side Product Analysis : Use GC-MS or preparative HPLC to isolate byproducts (e.g., dimerized intermediates) .

Q. What computational methods are suitable for predicting the compound’s reactivity in chiral synthesis?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity in asymmetric syntheses.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., THF, DCM) to model reaction pathways.
  • Docking Studies : Evaluate interactions with enzymes (e.g., esterases) for biocatalytic applications .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Perform accelerated degradation studies at 40–60°C for 4–8 weeks. Monitor decomposition via HPLC (e.g., appearance of 3-oxo derivatives).
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation using UV-Vis spectroscopy.
  • pH Sensitivity : Test stability in buffered solutions (pH 2–10). Acidic conditions may hydrolyze ester groups, while basic conditions could decarboxylate the carboxylic acid .

Q. What strategies optimize enantiomeric excess (ee) in stereoselective syntheses?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Q. How can biological activity be assessed for potential therapeutic applications?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase, dehydrogenases) using fluorometric or colorimetric kits.
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models.
  • Radioligand Binding : Test affinity for receptors (e.g., dopamine, serotonin) using competitive binding assays with [³H]-labeled ligands .

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